2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a pharmaceutical compound primarily classified as a small molecule. It is a derivative of quinoline and belongs to the class of organic compounds known as phenylpyrazoles. This compound has been investigated for its potential therapeutic applications, particularly as a phosphodiesterase 10 inhibitor, which may be beneficial in treating central nervous system disorders such as schizophrenia and delusional disorders .
The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
The molecular formula for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is , with a molecular weight of approximately 478.54 g/mol. The structure features a quinoline ring system connected to a phenoxy group, which is further substituted with a pyridinyl and pyrazolyl moiety. The presence of the succinate moiety indicates that it forms a salt, which can influence its solubility and bioavailability .
The chemical reactions involving this compound primarily include:
The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate centers on its role as a phosphodiesterase 10 inhibitor. By inhibiting this enzyme, the compound increases levels of cAMP and cGMP within cells, leading to enhanced signaling pathways involved in neurotransmission and potentially alleviating symptoms associated with psychotic disorders. This modulation may improve cognitive function and reduce psychotic symptoms by restoring balance in dopaminergic and glutamatergic systems .
Key physical and chemical properties include:
The primary application of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate lies in its potential use as an antipsychotic agent. Ongoing research focuses on its efficacy in treating schizophrenia and related disorders by targeting phosphodiesterase pathways. Additionally, its unique molecular structure may offer insights into developing novel therapeutics for various central nervous system conditions .
This comprehensive overview highlights the significance of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate in pharmaceutical research and its potential therapeutic benefits in treating complex psychiatric disorders.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: